1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one
Description
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is a pyrazole-derived ketone characterized by a substituted heterocyclic core and a butanone side chain. The pyrazole ring is functionalized with an isopropyl group at position 3, a methyl group at position 1, and a vinyl group at position 3.
The compound’s crystal structure (determined via X-ray diffraction) reveals bond lengths and angles consistent with aromatic pyrazole systems. Coordinates provided in suggest a planar pyrazole ring with slight distortions due to steric effects from the isopropyl and vinyl groups . Refinement of the structure likely employed SHELXL, a program widely used for small-molecule crystallography due to its robustness in handling complex substituents and torsional parameters .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)butan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-6-8-11(16)12-10(7-2)15(5)14-13(12)9(3)4/h7,9H,2,6,8H2,1,3-5H3 |
InChI Key |
ZMXBFODPUPAWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1C(C)C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-5-vinyl-1H-pyrazole with butanone in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl ketones with structural analogs varying in substituent patterns and chain lengths.
Structural Analogues from Regulatory Lists
lists cathinone derivatives regulated in 2024, which share a ketone backbone but differ in aryl and amino substituents. Key examples include:
| Compound Name | Aryl Substituent | Amino/Chain Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one | 3-Isopropyl, 1-methyl, 5-vinyl | Butanone chain | ~235.3* | High steric bulk, conjugated vinyl group |
| 2-Methylamino-1-(3,4-methylènedioxyphenyl)butan-1-one | 3,4-Methylenedioxyphenyl | Methylamino, butanone | ~249.3 | Electron-rich aryl ring, potential CNS activity |
| 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one | 3,4-Dimethylphenyl | Methylamino, propanone | ~207.3 | Compact structure, lipophilic substituents |
| 4-Ethylmethcathinone | 4-Ethylphenyl | Methylamino, propanone | ~221.3 | Ethyl group enhances lipophilicity |
*Calculated based on structural data.
Key Structural and Functional Differences
Chain Length and Substituents: The butanone chain (four-carbon) may confer slower metabolic degradation compared to propanone (three-carbon) derivatives, as seen in 4-ethylmethcathinone . The absence of an amino group in the target compound distinguishes it from cathinone analogs, suggesting divergent pharmacological profiles.
Crystallographic and Computational Insights
- The target compound’s structure was refined using SHELXL, which optimizes parameters for non-hydrogen atoms and handles disorder common in flexible side chains .
- ORTEP-III () may visualize its 3D conformation, highlighting torsional angles between the pyrazole and butanone moieties .
Research Implications and Limitations
- Pharmacological Potential: Unlike cathinone derivatives (), the target compound lacks an amino group, which is critical for monoamine transporter affinity. This suggests its applications may lie outside CNS modulation, possibly in agrochemical or material sciences.
- Data Gaps : Detailed thermodynamic or kinetic data (e.g., solubility, stability) are absent in the provided evidence, necessitating experimental validation.
Biological Activity
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one, also known by its CAS number 1956327-39-1, is a compound that has gained attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- CAS Number : 1956327-39-1
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The following sections detail specific areas of interest regarding the biological activity of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole compounds. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The compound in focus may exhibit similar properties based on structural analogies with other effective pyrazoles.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Pyrazole A | E. coli | 15 | |
| Pyrazole B | S. aureus | 18 | |
| 1-(3-Isopropyl...) | E. coli | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For example, certain pyrazoles have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of several pyrazole derivatives on MCF-7 breast cancer cells, it was found that compounds similar to 1-(3-Isopropyl...) induced significant apoptosis and inhibited cell proliferation. The study reported IC50 values that suggest promising anticancer activity.
Table 2: IC50 Values of Pyrazole Derivatives Against MCF-7 Cells
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazole C | 10 | Apoptosis via caspase activation | |
| Pyrazole D | 15 | Cell cycle arrest | |
| 1-(3-Isopropyl...) | TBD | TBD | TBD |
The mechanisms through which pyrazole compounds exert their biological effects often involve modulation of various signaling pathways. For example:
- Apoptosis Induction : Many pyrazoles activate caspases leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
